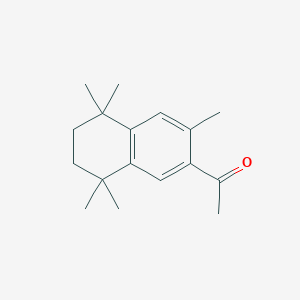
乙酮,1-(5,6,7,8-四氢-3,5,5,8,8-五甲基-2-萘基)-
描述
The compound , "Ethanone, 1-(5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)-", is not directly studied in the provided papers. However, the papers do discuss related ethanone derivatives with complex structures and interesting properties. For instance, the first paper describes a novel ligand, 1-(naphthalen-2-yl)-2-(phenylsulthio)ethanone, and its europium (III) complexes, which exhibit strong fluorescence in the solid state . The second paper reports on the synthesis of 1-(3-Mesityl-3-methylcyclobutyl)-2-(naphthalene-1-yloxy)ethanone, a compound with significant intra-molecular charge transfer and strong electronic donating groups . These studies provide insights into the synthesis, molecular structure, and properties of ethanone derivatives, which could be relevant to the compound of interest.
Synthesis Analysis
The synthesis of ethanone derivatives involves careful selection of precursors and reaction conditions to ensure the formation of the desired product without impurities. In the first study, a new method was developed to synthesize the ligand, which was then used to create europium (III) complexes . The second paper also details the successful synthesis of the ethanone derivative, with experimental methods confirming the purity of the compound . These examples highlight the importance of meticulous synthetic strategies in the preparation of complex organic molecules.
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the behavior and potential applications of a compound. The first paper does not provide detailed structural information, but it does mention the use of NMR and UV spectra for characterization . The second paper, however, goes into depth with single-crystal X-ray diffraction and quantum chemical calculations to elucidate the structure of the ethanone derivative, revealing strong intra-molecular charge transfers and conjugative effects . Such detailed structural analyses are essential for predicting the reactivity and interactions of the compound.
Chemical Reactions Analysis
The chemical reactivity of ethanone derivatives can be influenced by their molecular structure and the presence of electron-donating or withdrawing groups. While the provided papers do not discuss specific chemical reactions involving the compounds, the strong fluorescence observed in the europium complexes suggests that these molecules could participate in energy transfer processes . The presence of strong electronic donating groups and conjugated segments in the second compound indicates a high potential for electrophilic attack and intermolecular interactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethanone derivatives are determined by their molecular structures and the nature of their substituents. The first paper reports enhanced fluorescence in the europium complexes, which could be leveraged in materials science and luminescence applications . The second paper discusses the optical properties of the compound, including its absorption wavelength and optical band gap energy, which are indicative of its potential use in electronic and photonic devices . These studies underscore the diverse properties that ethanone derivatives can exhibit, depending on their specific chemical makeup.
科学研究应用
环境监测和转化产物
乙酮,1-(5,6,7,8-四氢-3,5,5,8,8-五甲基-2-萘基)-,也称为 Tonalide (AHTN),是一种合成麝香化合物,用于各种香料。研究已在其环境样品中鉴定出其转化产物,表明其持久性和潜在的生物蓄积性。研究利用有机合成和痕量分析方法检测了人类母乳和鱼类样品中的 Tonalide 及其衍生物,突出了这些化合物对环境的存在和潜在的生态影响。已识别的转化产物包括衍生物,如 3-乙酰基-5,6,7,8-四氢-5,5,7,8,8-五甲基-2-萘甲醛等,其浓度约为 10 pg g-1 湿重,表明它们在环境中广泛分布和持久 (Valdersnes, Kallenborn, & Sydnes, 2006).
硅基药物和气味剂的合成
该化合物已用于开发用于合成具有生物活性的硅基药物和气味剂的新构件。一个值得注意的应用包括类视黄素激动剂二硅类贝沙罗汀的替代合成,展示了该化合物在药物化学和药物合成中的用途。这展示了该化合物在推进合成方法以创建新的治疗剂中的作用 (Büttner, Nätscher, Burschka, & Tacke, 2007).
气味剂合成和嗅觉特性
该化合物也一直是合成气味剂分子(例如二硅-okoumal,龙涎香气味剂 okoumal 的硅类似物)的关键。对这些分子的嗅觉特性的研究有助于我们了解结构修饰如何影响气味感知,为香料和气味剂的设计开辟了新途径 (Büttner, Burschka, Junold, Kraft, & Tacke, 2007).
铕配合物的发光增强
进一步的应用包括其用于增强铕 (III) 配合物的荧光,对材料科学和发光研究具有影响。研究合成了具有该化合物的铕配合物,展示了增强的荧光特性,这可应用于生物成像、传感器和光电器件 (Li et al., 2014).
属性
IUPAC Name |
1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O/c1-11-9-14-15(10-13(11)12(2)18)17(5,6)8-7-16(14,3)4/h9-10H,7-8H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZADYGNSQCABPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C(=O)C)C(CCC2(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7066221 | |
| Record name | Ethanone, 1-(5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7066221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanone, 1-(5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)- | |
CAS RN |
17610-24-1 | |
| Record name | 7-Acetyl-1,1,4,4,6-pentamethyltetralin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17610-24-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(5,6,7,8-Tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)ethanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017610241 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanone, 1-(5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanone, 1-(5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7066221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.790 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(5,6,7,8-Tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)ethanone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UTK86UR5V6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

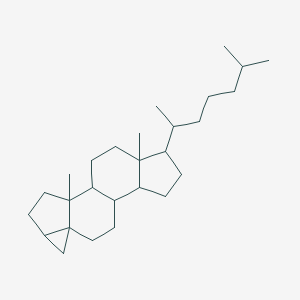
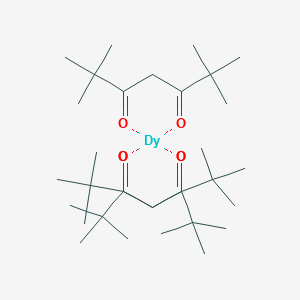
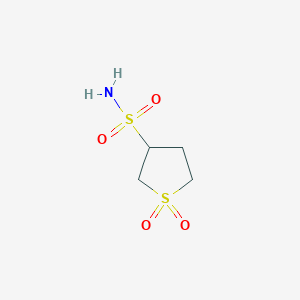
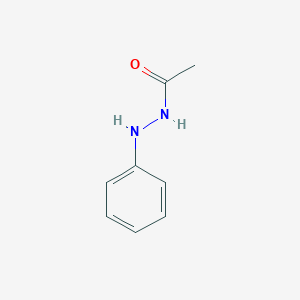
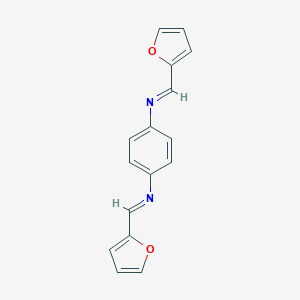
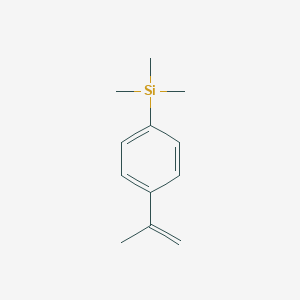
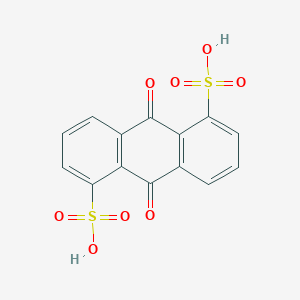
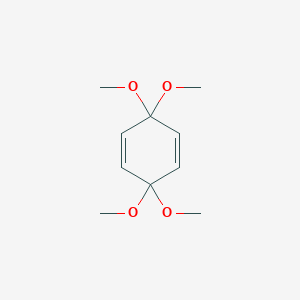
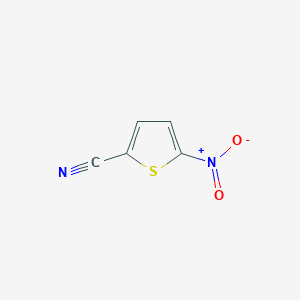
![9,9'-Spirobi[9H-fluorene]](/img/structure/B92911.png)
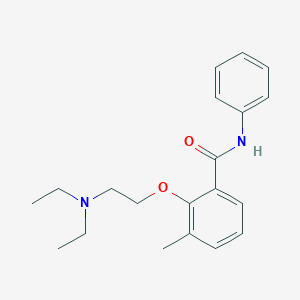
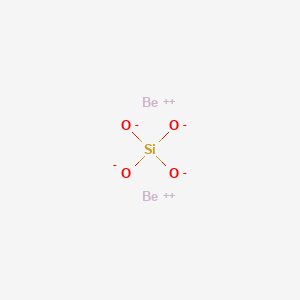
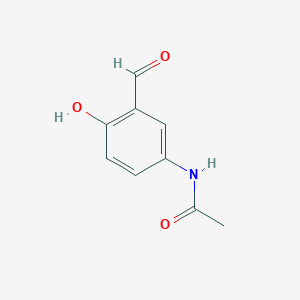
![Tricyclo[3.3.2.0~2,8~]deca-6,9-dien-3-one](/img/structure/B92920.png)